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Compound of Interest

Compound Name: 3',4',5'-Trifluoropropiophenone

Cat. No.: B1303399 Get Quote

For researchers, scientists, and drug development professionals, 3',4',5'-
Trifluoropropiophenone (CAS No. 220227-74-7) is a valuable fluorinated building block in

organic synthesis, particularly in the development of novel pharmaceutical compounds and

agrochemicals. The presence of the trifluorophenyl moiety can significantly influence the

pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability,

lipophilicity, and binding affinity. This guide provides an in-depth overview of its commercial

availability, key technical data, a plausible synthetic protocol, and potential applications.

Commercial Availability
Several chemical suppliers offer 3',4',5'-Trifluoropropiophenone, typically at a purity of 97%

or higher. The compound is available in various quantities to suit both research and

development needs. Below is a summary of prominent suppliers and their typical product

specifications.

Supplier Purity Available Quantities

--INVALID-LINK-- ≥97% Gram scale

--INVALID-LINK-- 97% Milligram to gram scale

--INVALID-LINK-- Custom Inquire for details

--INVALID-LINK-- ≥98% Inquire for details
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Physicochemical Properties
A compilation of the key physical and chemical properties of 3',4',5'-Trifluoropropiophenone
is provided below. These values are essential for reaction planning and safety assessments.

Property Value

Molecular Formula C₉H₇F₃O

Molecular Weight 188.15 g/mol

CAS Number 220227-74-7

Appearance
Not specified by most suppliers, likely a liquid or

low-melting solid

Boiling Point 206-208 °C (lit.)

Density 1.273 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4710 (lit.)

Synthesis of 3',4',5'-Trifluoropropiophenone
The most probable synthetic route to 3',4',5'-Trifluoropropiophenone is the Friedel-Crafts

acylation of 1,2,3-trifluorobenzene with either propionyl chloride or propionic anhydride, using a

Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme
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Reactants Reagents

Product

1,2,3-Trifluorobenzene

Friedel-Crafts Acylation

Propionyl Chloride AlCl₃ (Lewis Acid) Solvent (e.g., CH₂Cl₂)

3',4',5'-Trifluoropropiophenone

Click to download full resolution via product page

A schematic of the Friedel-Crafts acylation for synthesizing 3',4',5'-Trifluoropropiophenone.

Detailed Experimental Protocol (Adapted)
The following is a representative experimental procedure adapted from a standard Friedel-

Crafts acylation protocol. Researchers should perform their own risk assessment and

optimization.

Materials:

1,2,3-Trifluorobenzene

Propionyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂), anhydrous

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

Solvent Addition: Add anhydrous dichloromethane to the flask.

Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl

chloride (1.0 equivalent) to the stirred suspension.

Aromatic Substrate Addition: To this mixture, add 1,2,3-trifluorobenzene (1.0 equivalent)

dropwise via the dropping funnel, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours (the reaction progress can be monitored by TLC or

GC-MS).

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed

ice and 1 M HCl with vigorous stirring.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the

aqueous layer with dichloromethane.

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated

sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 3',4',5'-Trifluoropropiophenone.
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Experimental Workflow Visualization
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A generalized workflow for the synthesis and purification of 3',4',5'-Trifluoropropiophenone.

Potential Applications in Research and
Development
3',4',5'-Trifluoropropiophenone serves as a key intermediate in the synthesis of more

complex molecules. The ketone functional group is a versatile handle for a variety of chemical

transformations, including:

Reductions: The ketone can be reduced to the corresponding secondary alcohol, which can

be a chiral center in biologically active molecules.

Reductive Amination: Reaction with amines under reducing conditions can introduce

nitrogen-containing functionalities, a common strategy in drug design.

Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an

enolate, which can then react with various electrophiles to introduce new substituents.

Condensation Reactions: The ketone can participate in aldol or similar condensation

reactions to form larger carbon skeletons.

The trifluorophenyl group is often incorporated into drug candidates to enhance metabolic

stability by blocking sites of oxidative metabolism. Its electron-withdrawing nature can also

modulate the acidity/basicity of nearby functional groups and influence non-covalent

interactions with biological targets. While specific examples of its use in late-stage drug

candidates are not prevalent in publicly available literature, its structural motif is of high interest

to medicinal chemists working on new therapeutic agents.

To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3',4',5'-
Trifluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303399#3-4-5-trifluoropropiophenone-commercial-
suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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